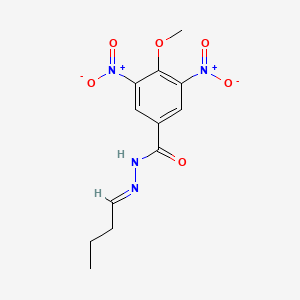
(E)-N'-butylidene-4-methoxy-3,5-dinitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N’-butylidene-4-methoxy-3,5-dinitrobenzohydrazide is an organic compound with a complex structure that includes a butylidene group, a methoxy group, and two nitro groups attached to a benzohydrazide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-butylidene-4-methoxy-3,5-dinitrobenzohydrazide typically involves the condensation reaction between 4-methoxy-3,5-dinitrobenzohydrazide and butyraldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-N’-butylidene-4-methoxy-3,5-dinitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N’-butylidene-4-methoxy-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of dinitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides.
Aplicaciones Científicas De Investigación
(E)-N’-butylidene-4-methoxy-3,5-dinitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of (E)-N’-butylidene-4-methoxy-3,5-dinitrobenzohydrazide is not fully understood, but it is believed to involve interactions with cellular components at the molecular level. The nitro groups may participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxy-3,5-dinitrobenzohydrazide: Lacks the butylidene group but shares the benzohydrazide core and nitro groups.
N’-butylidene-4-methoxybenzohydrazide: Similar structure but without the nitro groups.
4-methoxy-3,5-dinitrobenzaldehyde: Contains the methoxy and nitro groups but lacks the hydrazide moiety.
Uniqueness
(E)-N’-butylidene-4-methoxy-3,5-dinitrobenzohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and methoxy groups, along with the butylidene linkage, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Propiedades
IUPAC Name |
N-[(E)-butylideneamino]-4-methoxy-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O6/c1-3-4-5-13-14-12(17)8-6-9(15(18)19)11(22-2)10(7-8)16(20)21/h5-7H,3-4H2,1-2H3,(H,14,17)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEWANIKXMQPGQ-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=NNC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=N/NC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













